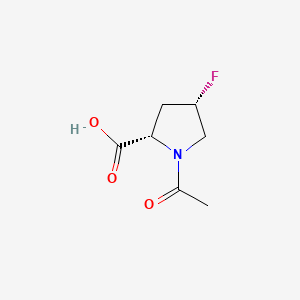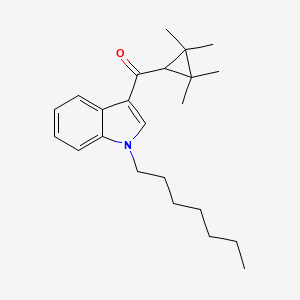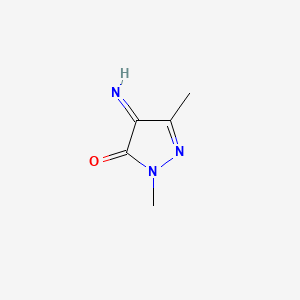![molecular formula C19H27FN4O2 B593013 N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide CAS No. 1863065-90-0](/img/structure/B593013.png)
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro ADB-PINACA involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone.
Fluorination: The fluoropentyl chain is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Amidation: The carboxamide group is formed by reacting the indazole core with a suitable amine under amidation conditions.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods: Industrial production of 5-Fluoro ADB-PINACA typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities .
Types of Reactions:
Oxidation: 5-Fluoro ADB-PINACA undergoes oxidative defluorination followed by carboxylation.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are used in the synthesis of the fluoropentyl chain.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products:
Oxidative Defluorination: Results in the formation of carboxylated derivatives.
Ester Hydrolysis: Leads to the formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Fluor-ADB-PINACA wurde ausgiebig auf seine Wechselwirkungen mit Cannabinoid-Rezeptoren untersucht. Seine Anwendungen umfassen:
5. Wirkmechanismus
5-Fluor-ADB-PINACA entfaltet seine Wirkung, indem es an die CB1- und CB2-Rezeptoren im menschlichen Körper bindet und diese aktiviert. Diese Aktivierung führt zu einer Kaskade von intrazellulären Signalwegen, die zur Modulation der Neurotransmitterfreisetzung führen. Die Verbindung imitiert die Wirkungen von Delta-9-Tetrahydrocannabinol (THC), dem Hauptpsychoaktivum von Cannabis .
Ähnliche Verbindungen:
ADB-PINACA: Ähnliche Struktur, aber ohne das Fluoratom.
5-Fluor-AMB: Ein weiteres fluoriertes synthetisches Cannabinoid mit ähnlichen Wirkungen.
5F-AB-PINACA: Teilt den Indazol-3-Carboxamid-Kern, unterscheidet sich aber in der Seitenkettenstruktur.
Eindeutigkeit: 5-Fluor-ADB-PINACA ist aufgrund seiner hohen Potenz und spezifischen Fluorierung einzigartig, die seine Bindungsaffinität zu Cannabinoid-Rezeptoren erhöht. Dies macht es im Vergleich zu seinen nicht fluorierten Analoga potenter .
Wirkmechanismus
5-Fluoro ADB-PINACA exerts its effects by binding to and activating the CB1 and CB2 receptors in the human body. This activation leads to a cascade of intracellular signaling pathways that result in the modulation of neurotransmitter release. The compound mimics the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis .
Vergleich Mit ähnlichen Verbindungen
ADB-PINACA: Similar structure but lacks the fluorine atom.
5-Fluoro AMB: Another fluorinated synthetic cannabinoid with similar effects.
5F-AB-PINACA: Shares the indazole-3-carboxamide core but differs in the side chain structure.
Uniqueness: 5-Fluoro ADB-PINACA is unique due to its high potency and specific fluorination, which enhances its binding affinity to cannabinoid receptors. This makes it more potent compared to its non-fluorinated analogs .
Eigenschaften
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYDDJYBRCNNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016736 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1863065-90-0 | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1863065-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-adb-pinaca, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863065900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-ADB-PINACA, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOL2KQM530 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)


![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)



